molecular formula C8H14N4O B13432699 N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine

N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine

Cat. No.: B13432699
M. Wt: 182.22 g/mol
InChI Key: ZCEAAHWNBYXOST-UHFFFAOYSA-N
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Description

N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a 2-methoxyethyl group and a methyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of pyridazine derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of 2-methoxyethylamine with a pyridazine derivative in the presence of a base can yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridazine compounds .

Scientific Research Applications

N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine include other pyridazine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-N-(2-methoxyethyl)-3-N-methylpyridazine-3,6-diamine

InChI

InChI=1S/C8H14N4O/c1-12(5-6-13-2)8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3,(H2,9,10)

InChI Key

ZCEAAHWNBYXOST-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=NN=C(C=C1)N

Origin of Product

United States

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